![molecular formula C22H20FNO2 B2533940 N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-4-fluorobenzamide CAS No. 1396883-73-0](/img/structure/B2533940.png)
N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-4-fluorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule that contains a biphenyl group, a hydroxypropyl group, and a fluorobenzamide group . The biphenyl group consists of two benzene rings connected by a single bond . The hydroxypropyl group is a common functional group in organic chemistry, consisting of a propyl group with a hydroxyl (-OH) substituent. The fluorobenzamide group consists of a benzene ring attached to an amide group with a fluorine atom.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The biphenyl component would likely contribute to the rigidity of the molecule, while the hydroxypropyl and fluorobenzamide groups could influence its reactivity .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present in the molecule. The presence of the hydroxypropyl and fluorobenzamide groups could make it reactive towards certain reagents or conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its melting point, boiling point, solubility in various solvents, and stability under different conditions .科学的研究の応用
Imaging and Diagnostics
Compounds with structural similarities to N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-4-fluorobenzamide have been extensively used in imaging and diagnostics. For example, the compound [(18)F]p-MPPF, utilized in PET imaging to study the 5-HT(1A) receptor distribution in the human brain, demonstrates the application of such compounds in neuroimaging and the evaluation of receptor binding potentials (Passchier et al., 2000). Similarly, 18F-ISO-1, a cellular proliferation marker, highlights the potential of these compounds in assessing tumor proliferation and contributing to oncological diagnostics (Dehdashti et al., 2013).
Neurological Disorders
In the context of neurological disorders, compounds like 123I-FP-CIT have been used to differentiate between dementia with Lewy bodies and Alzheimer’s disease, showcasing the diagnostic utility of such compounds in neurodegenerative diseases (Shimizu et al., 2015). This application is critical for improving the accuracy of diagnoses and tailoring patient management strategies.
Metabolic and Pharmacokinetic Studies
The study of the metabolism and elimination of similar compounds in humans provides insights into their pharmacokinetic properties, contributing to the development of drugs with optimal absorption, distribution, metabolism, and excretion characteristics. For instance, the research on the metabolism and elimination of methyl, iso-, and n-butyl paraben in human urine after single oral dosage elucidates how these compounds are processed in the body, highlighting the importance of such studies in understanding compound behavior and safety (Moos et al., 2016).
作用機序
Target of Action
Similar biphenyl derivatives have been reported to inhibit sulfatase-2 , an enzyme involved in the hydrolysis of sulfate groups from various molecules, playing a crucial role in cellular signaling and metabolism. Another study suggests that biphenyl derivatives can target the PD-1/PD-L1 pathway , which is a critical immune checkpoint in cancer immunotherapy.
Mode of Action
It’s suggested that similar biphenyl derivatives can bind to their targets and inhibit their function . For instance, in the case of PD-1/PD-L1 pathway, these compounds can prevent the interaction between PD-1 and PD-L1, thereby enhancing the immune response against cancer cells .
Biochemical Pathways
Biphenyl derivatives have been associated with the degradation of polychlorinated biphenyls (pcbs), a class of persistent organic pollutants . The degradation process involves several enzymes, including biphenyl dioxygenase (bphA), dihydrodiol dehydrogenase (bphB), 2,3-dihydroxybiphenyl dioxygenase (bphC), and 2-hydroxyl-6-oxo-6-phenylhexa-2,4-dienoic acid hydrolase (bphD) .
Pharmacokinetics
It’s important to note that the pharmacokinetic properties of a compound significantly influence its bioavailability and therapeutic efficacy .
Result of Action
Similar biphenyl derivatives have shown significant effects in enhancing the immune response against cancer cells by inhibiting the pd-1/pd-l1 pathway .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-fluoro-N-[2-hydroxy-2-(4-phenylphenyl)propyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FNO2/c1-22(26,15-24-21(25)18-9-13-20(23)14-10-18)19-11-7-17(8-12-19)16-5-3-2-4-6-16/h2-14,26H,15H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICBICUDMLRWXIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC=C(C=C1)F)(C2=CC=C(C=C2)C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

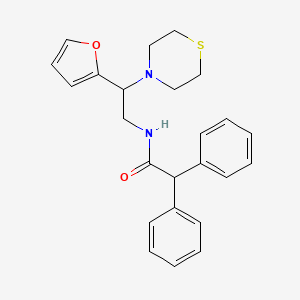
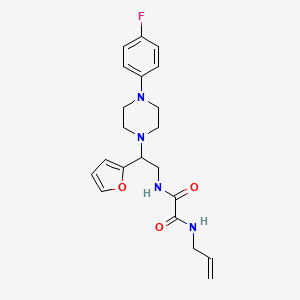
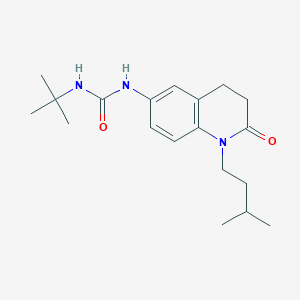
![4-chloro-N-[(2-chloro-6-methylphenyl)methyl]butanamide](/img/structure/B2533864.png)


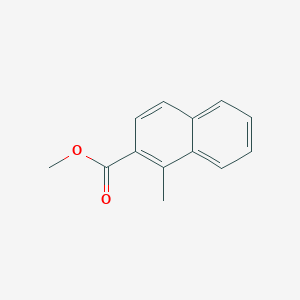
![2-[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]quinoxaline](/img/structure/B2533870.png)

![N-(3-chloro-4-methylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/no-structure.png)
![N-(benzo[d][1,3]dioxol-5-yl)-3-(5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide](/img/structure/B2533875.png)
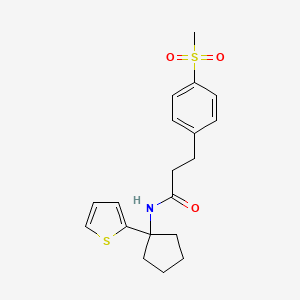
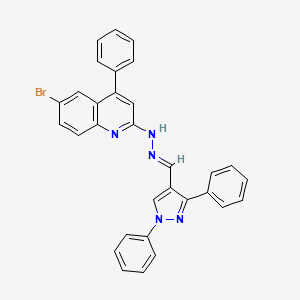
![1-(5-Methyl-7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)piperidine-4-carboxylic acid](/img/structure/B2533880.png)